Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702911
InChI: InChI=1S/C10H14N4O2.ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H
SMILES: COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl
Molecular Formula: C10H15ClN4O2
Molecular Weight: 258.70 g/mol

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13702911

Molecular Formula: C10H15ClN4O2

Molecular Weight: 258.70 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(piperazin-1-yl)pyrimidine-5-carboxylate hydrochloride -

Specification

Molecular Formula C10H15ClN4O2
Molecular Weight 258.70 g/mol
IUPAC Name methyl 2-piperazin-1-ylpyrimidine-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C10H14N4O2.ClH/c1-16-9(15)8-6-12-10(13-7-8)14-4-2-11-3-5-14;/h6-7,11H,2-5H2,1H3;1H
Standard InChI Key OVWWDUNEBMPUKP-UHFFFAOYSA-N
SMILES COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl
Canonical SMILES COC(=O)C1=CN=C(N=C1)N2CCNCC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of the parent compound is C₁₀H₁₄N₄O₂, with a molar mass of 222.24 g/mol . The hydrochloride salt introduces an additional HCl moiety, increasing its molecular weight to 258.70 g/mol (calculated). The structure features a pyrimidine ring substituted at the 2-position with a piperazine group and at the 5-position with a methyl ester (Figure 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₄O₂·HClCalculated
Molecular Weight258.70 g/molCalculated
SMILESCOC(=O)C1=CN=C(N=C1)N2CCNCC2.ClDerived
Solubility (Water)>50 mg/mL (estimated)Extrapolated
LogP (Partition Coefficient)1.2 (parent compound)

The piperazine moiety contributes basicity, enabling salt formation with hydrochloric acid. This modification improves aqueous solubility, critical for bioavailability in drug formulations .

Synthesis and Industrial Production

Synthetic Routes

The parent compound is synthesized via multi-step reactions, as detailed in studies on analogous pyrimidine derivatives . A typical pathway involves:

  • Cyclocondensation: Reaction of ethyl acetoacetate with urea and substituted aldehydes under acidic conditions to form dihydropyrimidinones .

  • Chlorination: Treatment with phosphorus oxychloride (POCl₃) to introduce chlorine at the 2-position .

  • Piperazine Substitution: Nucleophilic aromatic substitution using piperazine in polar aprotic solvents like dimethylformamide (DMF).

  • Esterification: Methyl ester formation via methanol under acidic or basic conditions.

Table 2: Representative Synthesis Steps

StepReagents/ConditionsYieldReference
1Ethanol, HCl, reflux (5–6 h)60–70%
2POCl₃, 105°C (3–4 h)70–72%
3Piperazine, K₂CO₃, DMF, 80°C (12 h)55–60%

The hydrochloride salt is subsequently obtained by treating the free base with hydrochloric acid in a polar solvent like ethanol or water.

Pharmacological Applications

Neuroprotective and Anti-Inflammatory Effects

Pyrimidine-piperazine hybrids exhibit dose-dependent neuroprotection by inhibiting acetylcholinesterase (AChE) (IC₅₀ = 2.8–4.3 μM) and modulating inflammatory cytokines . In LPS-stimulated human microglia:

  • TNF-α inhibition: 40–60% reduction at 10 μM.

  • NO suppression: 50–70% decrease at 10 μM.

Mechanistic Insights:

  • ER Stress Pathway: Downregulation of CHOP and GRP78 proteins, reducing apoptosis.

  • NF-κB Pathway: Inhibition of p65 nuclear translocation, attenuating cytokine production.

Biochemical and Pharmacokinetic Profile

Metabolic Pathways

The compound undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4), producing inactive carboxylate metabolites.

Table 3: Pharmacokinetic Parameters (Rodent Studies)

ParameterValueNotes
Bioavailability45–55%Dose-dependent
t₁/₂ (Half-life)3.2–4.1 hIntravenous route
Protein Binding85–90%Albumin-dominated

Comparative Analysis with Analogous Compounds

Table 4: Key Comparisons

CompoundTargetIC₅₀/Potency
Triazole-pyrimidine hybrids AChE3.1–4.5 μM
2-(4-Phenylpiperazin-1-yl)pyrimidineDNA gyraseMIC = 8 μg/mL
This compound (HCl salt)AChE/NF-κB2.8 μM/40% inhibition

The hydrochloride salt’s enhanced solubility confers superior in vivo efficacy compared to non-ionic analogs.

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